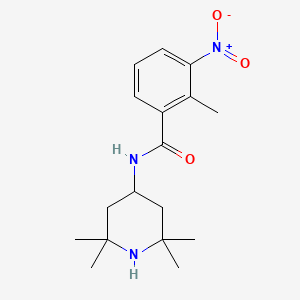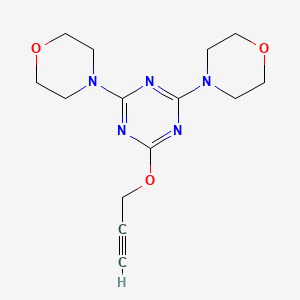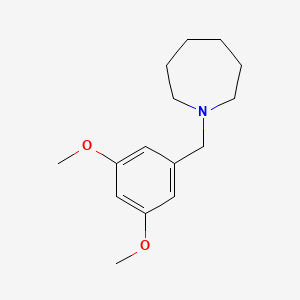
1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death. It also inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme, which prevents the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the death of the cells. It also inhibits the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can have various effects on the nervous system, including improved cognitive function and memory.
Advantages and Limitations for Lab Experiments
1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent antitumor activity. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazole. One area of research could be to further investigate its mechanism of action, particularly in relation to its antitumor activity. Another area of research could be to study its potential use as a photosensitizer in photodynamic therapy. Additionally, it could be studied for its potential use as an inhibitor of acetylcholinesterase in the treatment of Alzheimer's disease. Finally, further studies could be conducted to investigate its potential use in other areas, such as in the treatment of infectious diseases or as a catalyst in chemical reactions.
Conclusion:
In conclusion, 1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. Further research is needed to fully understand its potential applications and to investigate its mechanism of action in more detail.
Synthesis Methods
1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been synthesized using different methods. One of the most commonly used methods is the reaction of 2-bromoacetophenone and 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained by filtration and purification. Other methods include the reaction of 2-bromobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base or the reaction of 2-bromoacetophenone with hydrazine hydrate and acetic acid.
Scientific Research Applications
1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been studied for its potential applications in various fields. It has been found to exhibit antitumor activity, and studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer. Additionally, it has been studied for its potential use as an inhibitor of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
properties
IUPAC Name |
(2-bromophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHOKVZPEWDPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5832774.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5832789.png)

![ethyl 1-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5832797.png)

![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)

![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)
![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)

![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)

